4,5-Dimethoxyisobenzofuran-1(3H)-one
Overview
Description
“4,5-Dimethoxyisobenzofuran-1(3H)-one” is also known as “4,5-diMethoxy-phthalic anhydride” and “5,6-di Methoxy group Isobenzofuran 1,3-dione”. It has a CAS number of 4821-94-7 .
Physical and Chemical Properties The molecular formula of this compound is C10H8O5 and it has a molecular weight of 208.17. The melting point is reported to be 175 °C .
Scientific Research Applications
Centrosymmetric Resonance-Assisted Hydrogen Bonding
- Isobenzofuran-1(3H)-ones like 4,5-Dimethoxyisobenzofuran-1(3H)-one are found in natural and synthetic compounds with significant biological activities. Their structures, including resonance-assisted hydrogen bonds (RAHBs), have been studied to understand their energy stabilization and electronic delocalization, which is crucial in various biological and chemical processes (Franca et al., 2016).
Domino [Pd]-Catalyzed Synthesis
- An efficient domino [Pd]-catalysis method for synthesizing isobenzofuran-1(3H)-ones, including this compound derivatives, has been developed. This method is significant for the synthesis of compounds like antiplatelet drugs and cytotoxic agents (Mahendar & Satyanarayana, 2016).
Novel Dibenzylbutyrolactones Synthesis
- Synthesis methods for novel dimethylmatairesinol analogues and dibenzylbutyrolactone derivatives starting from isobenzofuran-1(3H)-one compounds have been explored. These compounds have potential applications in pharmaceutical and medicinal chemistry (Alizadeh et al., 2015).
Marine-Derived Isobenzofuranone Derivatives
- Isobenzofuranone derivatives from marine Streptomyces have been isolated, such as 1,4-dimethoxy-3-(3R*-hydroxy-3R*-methyl-1-tetralone)-1(3H)-isobenzofuran, exhibiting cytotoxicities against human cancer cells. These compounds are of interest in the development of new anticancer agents (Xie et al., 2012).
Antioxidant Activity and DNA Binding
- Novel isobenzofuran-1(3H)-one derivatives have been studied for their antioxidant activities and DNA binding properties. Such studies are crucial for understanding the therapeutic potential of these compounds in treating oxidative stress-related diseases and for their interactions with biological macromolecules (Yılmaz et al., 2020).
Synthesis of Furan Derivatives
- Methods for synthesizing 2(5H)-furanone derivatives using dimethoxy-dihydrofuran as a synthetic equivalent have been developed. This is important for creating complex, biologically interesting compounds in medicinal and synthetic chemistry (Garzelli et al., 2008).
Properties
IUPAC Name |
4,5-dimethoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIMTZPOPPEWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)OC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505231 | |
Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-58-6 | |
Record name | 4,5-Dimethoxy-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90505231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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